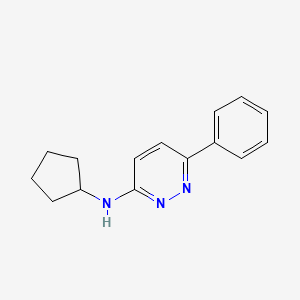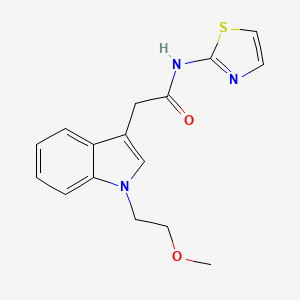
Cyclopentyl(6-phenylpyridazin-3-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl(6-phenylpyridazin-3-yl)amine is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group at the 6-position and a cyclopentylamine group at the 3-position. Pyridazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(6-phenylpyridazin-3-yl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-phenylpyridazin-3-amine with cyclopentylamine in the presence of a suitable catalyst and solvent . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(6-phenylpyridazin-3-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridazine compounds .
Scientific Research Applications
Cyclopentyl(6-phenylpyridazin-3-yl)amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Cyclopentyl(6-phenylpyridazin-3-yl)amine involves its interaction with specific molecular targets and pathways. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity. The compound may inhibit specific enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Phenylpyridazin-3-amine: Lacks the cyclopentylamine group but shares the pyridazine core.
Cyclopentylpyridazine: Similar structure but without the phenyl group.
Phenylpyridazinone: Contains a carbonyl group instead of the amine group
Uniqueness
Cyclopentyl(6-phenylpyridazin-3-yl)amine is unique due to the presence of both the cyclopentylamine and phenyl groups, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C15H17N3 |
|---|---|
Molecular Weight |
239.32 g/mol |
IUPAC Name |
N-cyclopentyl-6-phenylpyridazin-3-amine |
InChI |
InChI=1S/C15H17N3/c1-2-6-12(7-3-1)14-10-11-15(18-17-14)16-13-8-4-5-9-13/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,16,18) |
InChI Key |
ZFNHVOTVVBRPOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12176926.png)
![tert-butyl (2-{[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate](/img/structure/B12176932.png)
![4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12176933.png)

![1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B12176949.png)
![ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B12176951.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide](/img/structure/B12176964.png)
![N-(2-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12176973.png)
![ethyl 4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12176978.png)

![N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12176982.png)

![ethyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate](/img/structure/B12176985.png)
